![molecular formula C20H20N4O B2403788 N1-(2-Ethylbenzofuro[3,2-d]pyrimidin-4-yl)-N4,N4-dimethylbenzol-1,4-diamin CAS No. 844859-25-2](/img/structure/B2403788.png)

N1-(2-Ethylbenzofuro[3,2-d]pyrimidin-4-yl)-N4,N4-dimethylbenzol-1,4-diamin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

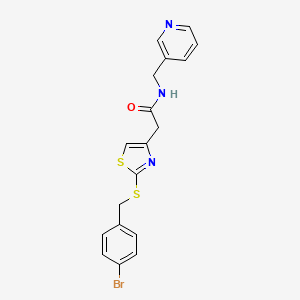

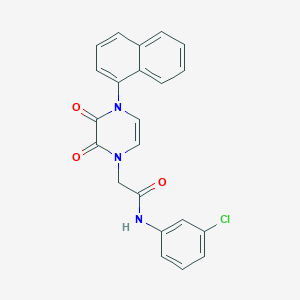

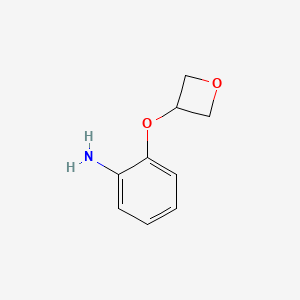

N1-(2-ethylbenzofuro[3,2-d]pyrimidin-4-yl)-N4,N4-dimethylbenzene-1,4-diamine is a complex organic compound that belongs to the class of benzofuro[3,2-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a benzofuro[3,2-d]pyrimidine core, which is fused with an ethyl group and a dimethylbenzene moiety, making it a unique and intriguing molecule for scientific research.

Wissenschaftliche Forschungsanwendungen

N1-(2-ethylbenzofuro[3,2-d]pyrimidin-4-yl)-N4,N4-dimethylbenzene-1,4-diamine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to inhibit specific enzymes and signaling pathways.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Wirkmechanismus

Target of Action

The compound, N1-(2-ethylbenzofuro[3,2-d]pyrimidin-4-yl)-N4,N4-dimethylbenzene-1,4-diamine, is a potential multi-targeted kinase inhibitor . It exhibits significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes . These enzymes play crucial roles in cell signaling pathways, and their overexpression or mutation is often associated with various types of cancers .

Mode of Action

The compound interacts with its targets (EGFR, Her2, VEGFR2, and CDK2 enzymes) by binding to their active sites, thereby inhibiting their activity . This inhibition disrupts the signaling pathways they are involved in, leading to cell cycle arrest and apoptosis, particularly in cancer cells .

Biochemical Pathways

The compound affects several biochemical pathways due to its multi-targeted nature. By inhibiting EGFR, Her2, VEGFR2, and CDK2, it disrupts pathways involved in cell growth, proliferation, and survival . This leads to cell cycle arrest and triggers apoptosis, the programmed cell death .

Result of Action

The primary result of the compound’s action is the induction of cell cycle arrest and apoptosis in cancer cells . This is achieved through the inhibition of key enzymes involved in cell signaling pathways. The compound also causes a notable increase in proapoptotic proteins caspase-3 and Bax, as well as the downregulation of Bcl-2 activity .

Biochemische Analyse

Biochemical Properties

N1-(2-ethylbenzofuro[3,2-d]pyrimidin-4-yl)-N4,N4-dimethylbenzene-1,4-diamine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit multiple kinases, including epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (Her2), vascular endothelial growth factor receptor 2 (VEGFR2), and cyclin-dependent kinase 2 (CDK2) . The inhibition of these kinases is achieved through binding interactions at the active sites, leading to the disruption of kinase-mediated signaling pathways. Additionally, N1-(2-ethylbenzofuro[3,2-d]pyrimidin-4-yl)-N4,N4-dimethylbenzene-1,4-diamine has been observed to induce apoptosis in cancer cells by modulating the expression of proapoptotic proteins such as caspase-3 and Bax, while downregulating anti-apoptotic proteins like Bcl-2 .

Cellular Effects

The effects of N1-(2-ethylbenzofuro[3,2-d]pyrimidin-4-yl)-N4,N4-dimethylbenzene-1,4-diamine on various cell types and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, it has been shown to induce cell cycle arrest and apoptosis, thereby inhibiting cell proliferation . The compound’s impact on cell signaling pathways includes the inhibition of kinase activity, which disrupts downstream signaling events essential for cell survival and proliferation. Furthermore, N1-(2-ethylbenzofuro[3,2-d]pyrimidin-4-yl)-N4,N4-dimethylbenzene-1,4-diamine affects gene expression by modulating the transcription of genes involved in apoptosis and cell cycle regulation .

Molecular Mechanism

The molecular mechanism of action of N1-(2-ethylbenzofuro[3,2-d]pyrimidin-4-yl)-N4,N4-dimethylbenzene-1,4-diamine involves its binding interactions with specific biomolecules, leading to enzyme inhibition and changes in gene expression. This compound binds to the active sites of kinases such as EGFR, Her2, VEGFR2, and CDK2, thereby inhibiting their activity . The inhibition of these kinases results in the disruption of signaling pathways that are critical for cell proliferation and survival. Additionally, N1-(2-ethylbenzofuro[3,2-d]pyrimidin-4-yl)-N4,N4-dimethylbenzene-1,4-diamine induces apoptosis by increasing the expression of proapoptotic proteins like caspase-3 and Bax, while decreasing the expression of anti-apoptotic proteins such as Bcl-2 .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N1-(2-ethylbenzofuro[3,2-d]pyrimidin-4-yl)-N4,N4-dimethylbenzene-1,4-diamine have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, allowing for sustained inhibition of kinase activity and induction of apoptosis . Prolonged exposure to the compound may lead to its degradation, resulting in reduced efficacy. Long-term effects observed in in vitro and in vivo studies include sustained inhibition of cell proliferation and induction of apoptosis, highlighting the compound’s potential as a therapeutic agent .

Dosage Effects in Animal Models

The effects of N1-(2-ethylbenzofuro[3,2-d]pyrimidin-4-yl)-N4,N4-dimethylbenzene-1,4-diamine vary with different dosages in animal models. Studies have demonstrated that the compound exhibits dose-dependent effects, with higher doses leading to increased inhibition of kinase activity and induction of apoptosis . At high doses, the compound may also exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects observed in these studies indicate that there is an optimal dosage range that maximizes therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

N1-(2-ethylbenzofuro[3,2-d]pyrimidin-4-yl)-N4,N4-dimethylbenzene-1,4-diamine is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is metabolized primarily in the liver, where it undergoes biotransformation by cytochrome P450 enzymes . This metabolic process results in the formation of active metabolites that contribute to the compound’s therapeutic effects. Additionally, the compound’s impact on metabolic flux and metabolite levels has been observed, with alterations in the levels of key metabolites involved in apoptosis and cell cycle regulation .

Transport and Distribution

The transport and distribution of N1-(2-ethylbenzofuro[3,2-d]pyrimidin-4-yl)-N4,N4-dimethylbenzene-1,4-diamine within cells and tissues are mediated by specific transporters and binding proteins. The compound is transported across cell membranes by ATP-binding cassette (ABC) transporters, which facilitate its uptake and accumulation in target cells . Once inside the cells, the compound interacts with binding proteins that influence its localization and distribution. The compound’s distribution within tissues is influenced by its affinity for specific cell types and its ability to penetrate biological barriers .

Subcellular Localization

The subcellular localization of N1-(2-ethylbenzofuro[3,2-d]pyrimidin-4-yl)-N4,N4-dimethylbenzene-1,4-diamine plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with kinases and other biomolecules involved in cell signaling pathways . Additionally, the compound may be targeted to specific subcellular compartments or organelles through post-translational modifications or targeting signals. These localization mechanisms ensure that the compound exerts its effects at the appropriate sites within the cell, thereby enhancing its therapeutic efficacy .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-ethylbenzofuro[3,2-d]pyrimidin-4-yl)-N4,N4-dimethylbenzene-1,4-diamine typically involves multi-step organic reactions. The process begins with the preparation of the benzofuro[3,2-d]pyrimidine core, which is achieved through cyclization reactions involving appropriate starting materials such as 2-aminobenzofuran and ethyl acetoacetate. The reaction conditions often include the use of strong acids or bases as catalysts and elevated temperatures to facilitate the cyclization process.

Subsequent steps involve the introduction of the dimethylbenzene moiety through nucleophilic substitution reactions. This step requires the use of reagents such as dimethylamine and suitable solvents like dichloromethane or ethanol. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of N1-(2-ethylbenzofuro[3,2-d]pyrimidin-4-yl)-N4,N4-dimethylbenzene-1,4-diamine is scaled up using continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of advanced purification techniques such as column chromatography and recrystallization ensures the removal of impurities and enhances the quality of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

N1-(2-ethylbenzofuro[3,2-d]pyrimidin-4-yl)-N4,N4-dimethylbenzene-1,4-diamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups on the benzene ring are replaced with other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenated solvents like chloroform or dichloromethane, with catalysts such as palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuro[3,2-d]pyrimidine oxides, while reduction can produce amine derivatives.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

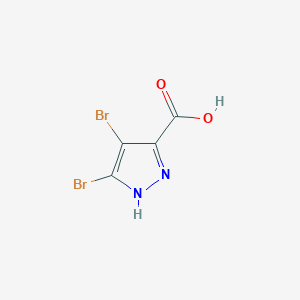

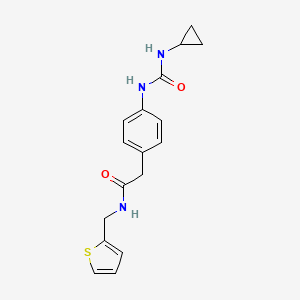

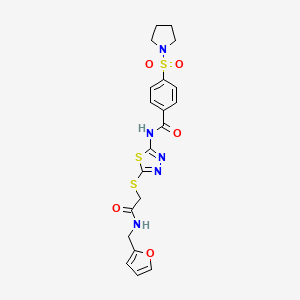

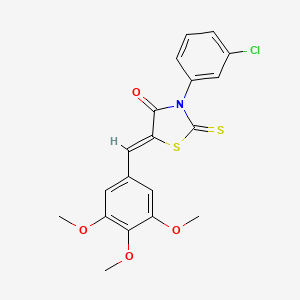

Pyrazolo[3,4-d]pyrimidine derivatives: Known for their kinase inhibitory activity and potential as anticancer agents.

Pyrrolo[2,3-d]pyrimidine derivatives: Exhibiting similar biological activities and used in the development of targeted therapies.

Uniqueness

N1-(2-ethylbenzofuro[3,2-d]pyrimidin-4-yl)-N4,N4-dimethylbenzene-1,4-diamine stands out due to its unique structural features, which confer distinct biological activities and chemical reactivity. Its combination of a benzofuro[3,2-d]pyrimidine core with an ethyl group and a dimethylbenzene moiety makes it a versatile compound for various scientific applications.

Eigenschaften

IUPAC Name |

1-N-(2-ethyl-[1]benzofuro[3,2-d]pyrimidin-4-yl)-4-N,4-N-dimethylbenzene-1,4-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O/c1-4-17-22-18-15-7-5-6-8-16(15)25-19(18)20(23-17)21-13-9-11-14(12-10-13)24(2)3/h5-12H,4H2,1-3H3,(H,21,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEYFYXPWUQLXKO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=C(C(=N1)NC3=CC=C(C=C3)N(C)C)OC4=CC=CC=C42 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(2-Aminoethyl)phenyl]ethanamine;dihydrochloride](/img/structure/B2403707.png)

![4-(4-hydroxy-3-methoxyphenyl)-6-(2-morpholinoethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2403712.png)

![4-bromo-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2403717.png)

![ethyl (2Z)-amino{[(4-fluorophenyl)acetyl]hydrazono}acetate](/img/structure/B2403720.png)

![1'-methyl-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine] dihydrochloride](/img/structure/B2403721.png)

![2-chloro-N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yliden)methyl]benzenecarboxamide](/img/structure/B2403724.png)

![3-(benzenesulfonyl)-N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2403726.png)